N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) core linked to a 2-methyl-1,3-dioxoisoindolin-4-yl group via a carboxamide bridge. This structural duality suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-19(24)15-7-4-8-16(17(15)20(22)25)21-18(23)14-10-9-12-5-2-3-6-13(12)11-14/h4,7-11H,2-3,5-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLJTLLQLULKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and molecular interactions.
Synthesis and Structural Characteristics
The compound belongs to the isoindoline family, characterized by a core structure that includes a dioxoisoindoline moiety. The synthesis typically involves condensation reactions between suitable precursors to form the isoindoline scaffold followed by further modifications to obtain the desired carboxamide structure. Various synthetic routes have been explored, including environmentally friendly methods that utilize water as a solvent and do not require catalysts .
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. The compound has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action promotes programmed cell death in malignant cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. The results indicate strong binding interactions with proteins involved in cancer progression and survival pathways. This suggests that the compound may serve as a lead for further drug development aimed at specific molecular targets in cancer therapy .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics. However, toxicity assessments are essential to evaluate its safety profile. Current data indicate low toxicity levels in animal models at therapeutic doses; however, extensive studies are required to fully understand its pharmacological safety .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15 | Induction of apoptosis |
| Anticancer | A549 (Lung) | 20 | Caspase pathway activation |
| Antimicrobial | E. coli | 25 | Inhibition of bacterial growth |
| Anti-inflammatory | Mouse model | 30 | Reduction of pro-inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibit promising anticancer properties. A study highlighted the synthesis of derivatives that were tested for cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing isocyanides and aldehydes to form the isoindoline structure.
- Cyclization : Employing cyclization techniques to construct the dioxoisoindoline moiety.
A detailed synthetic route can be found in supplementary materials from reputable journals .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells like cancer cells.
- Receptor Modulation : The compound may act on kappa opioid receptors (KOR), which are involved in pain modulation and could provide analgesic effects .
Case Study: Anticancer Screening
In a recent study, derivatives of this compound were screened for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results showed zones of inhibition comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives of tetralin carboxamides and isoindolinone-containing molecules. Below is a detailed comparison of its key features against analogs, supported by evidence:
Substituent Variations on the Tetralin Carboxamide Core
Key Observations :
- The azabicyclo and quinuclidinyl analogs exhibit marked bioactivity but higher toxicity profiles, suggesting that the dioxoisoindolinyl group may offer a safer pharmacological profile .
Isoindolinone Derivatives and Functional Analogues
Key Observations :
Hypothetical Data Table :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?
- Methodological Answer : Synthesis can be achieved via coupling reactions involving aryl isocyanates or carbodiimide-mediated amidation. For example, analogous compounds (e.g., 2-isonicotinoylhydrazine-carboxamides) are synthesized by reacting isonicotinoylhydrazine (INH) with aryl isocyanates in dry dichloromethane (DCM) using triphosgene and triethylamine as catalysts. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields (67–97%) and purity .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data collection using a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement accounting for twinning or disorder using SHELXL’s robust least-squares algorithms.
- Validation with tools like PLATON to check for missed symmetry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods with adequate ventilation (≥0.5 m/s airflow) to mitigate respiratory irritation (H335).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H315/H319).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent aerosolization .
Advanced Research Questions
Q. How can computational models resolve contradictions in receptor-binding studies for this compound?
- Methodological Answer :
- Hybrid Modeling : Combine molecular docking (e.g., AutoDock Vina) with machine learning (ML) to identify overlapping chemical feature clusters.
- Data Integration : Cross-validate results from heterologous receptor expression assays (e.g., agonist profiles from 93 odorants tested across 52 receptors) with bioelectronic nose datasets to address non-overlapping clusters .
- Statistical Validation : Use bootstrapping or permutation tests to assess model robustness against methodological biases (e.g., dataset size, receptor diversity) .
Q. What experimental designs optimize stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Kinetics : Use HPLC-MS to monitor hydrolysis/oxidation products. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life.
- pH-Dependent Solubility : Employ shake-flask method with phosphate buffers (pH 1.2–7.4) and quantify solubility via UV-Vis spectroscopy.
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition events .
Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) impact bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with substituents (e.g., halogens, methyl groups) at positions 4, 6, or 7.
- In Vitro Assays : Test against target receptors (e.g., GPCRs) using fluorescence-based calcium mobilization assays.
- Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC50 values .
Q. What strategies address conflicting toxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) that may explain interspecies differences.
- Dose Escalation Studies : Conduct OECD-compliant acute toxicity tests (e.g., OECD 423) in rodents, comparing NOAEL (No Observed Adverse Effect Level) with in vitro cytotoxicity (e.g., HepG2 IC50).
- Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress, apoptosis) underlying discrepancies .
Data Contradiction Analysis
Q. How should researchers interpret divergent results in pharmacological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity.
- Bias Assessment : Use tools like ROBINS-I to evaluate confounding variables (e.g., solvent polarity in assay buffers).
- Sensitivity Testing : Re-run key assays (e.g., kinase inhibition) under standardized conditions (e.g., 10% DMSO, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
